

A-Scientist's Guide to 8-Bromo-5-nitroquinoline: Properties, Characterization, and Applications

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Compound of Interest

Compound Name: **8-Bromo-5-nitroquinoline**

Cat. No.: **B144396**

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Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **8-Bromo-5-nitroquinoline**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core physical and chemical properties, outline protocols for its characterization, and discuss its relevance in modern research, moving beyond a simple data sheet to offer practical, field-tested insights.

Introduction: The Quinoline Scaffold in a Modern Context

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. The introduction of specific substituents, such as a bromine atom at the 8-position and a nitro group at the 5-position, dramatically alters the molecule's electronic and steric properties. These modifications are not arbitrary; they are deliberate chemical designs to modulate biological activity, solubility, and metabolic stability. **8-Bromo-5-nitroquinoline** serves as a critical building block for creating more complex molecules, making a thorough understanding of its fundamental properties essential for any researcher in the field.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, reactivity, and formulation. For **8-Bromo-5-nitroquinoline**, the interplay between the electronegative bromine and nitro groups

and the aromatic quinoline system defines its characteristics.

Quantitative data has been compiled from various chemical data sources and is presented below for rapid assessment.

Property	Value	Source(s)
Chemical Formula	<chem>C9H5BrN2O2</chem>	
Molecular Weight	253.05 g/mol	[1]
CAS Number	139366-35-1	[2]
Appearance	Crystalline Solid	[3]
Melting Point	136-137 °C	[4]
Boiling Point (Predicted)	370.5 ± 27.0 °C	[4]
Density (Predicted)	1.747 ± 0.06 g/cm³	[4]
pKa (Predicted)	0.16 ± 0.29	[4]

Expert Insight: The melting point of 136-137 °C is indicative of a stable crystalline lattice, influenced by dipole-dipole interactions from the polar nitro group and the bromine atom. This relatively high melting point suggests that the compound is a solid at room temperature and possesses good thermal stability under standard laboratory conditions.[\[4\]](#)

Spectral & Analytical Characterization

Accurate structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is required to verify the identity and purity of **8-Bromo-5-nitroquinoline**.

- Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) is a destructive technique that provides the molecular weight and fragmentation patterns of a molecule.[\[5\]](#) For **8-Bromo-5-nitroquinoline**, the molecular ion peak (M^+) would be expected around m/z 252 and 254 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. Predicted collision cross-section data can further aid in identification.[\[6\]](#)

- Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups.[\[5\]](#) Key expected vibrational frequencies for **8-Bromo-5-nitroquinoline** include:
 - ~ 1500 - 1600 cm^{-1} : Aromatic C=C stretching from the quinoline ring.
 - ~ 1530 - 1550 cm^{-1} and ~ 1340 - 1360 cm^{-1} : Asymmetric and symmetric stretching of the nitro group (NO_2), respectively. These are typically strong and sharp peaks.
 - Below 1000 cm^{-1} : C-Br stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will provide information on the chemical environment of the five hydrogens on the quinoline ring. Due to the electron-withdrawing effects of the nitro group and bromine, these protons will appear in the aromatic region (typically δ 7.0 - 9.0 ppm), with distinct chemical shifts and coupling patterns that allow for unambiguous assignment.
 - ^{13}C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with carbons bonded to the nitro group and bromine appearing at characteristic positions.[\[7\]](#)

Solubility Profile and Recrystallization

Understanding a compound's solubility is crucial for reaction setup, purification, and formulation. While specific quantitative data is sparse, the structure of **8-Bromo-5-nitroquinoline** allows for informed predictions.

- Organic Solvents: It is expected to be soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[\[3\]](#)[\[8\]](#) Its solubility is likely lower in less polar solvents such as ethyl acetate and dichloromethane, and very low in nonpolar solvents like hexanes.
- Aqueous Solvents: Solubility in water is expected to be very low due to the predominantly hydrophobic aromatic structure. However, it may show increased solubility in acidic aqueous solutions due to the potential for protonation of the quinoline nitrogen.

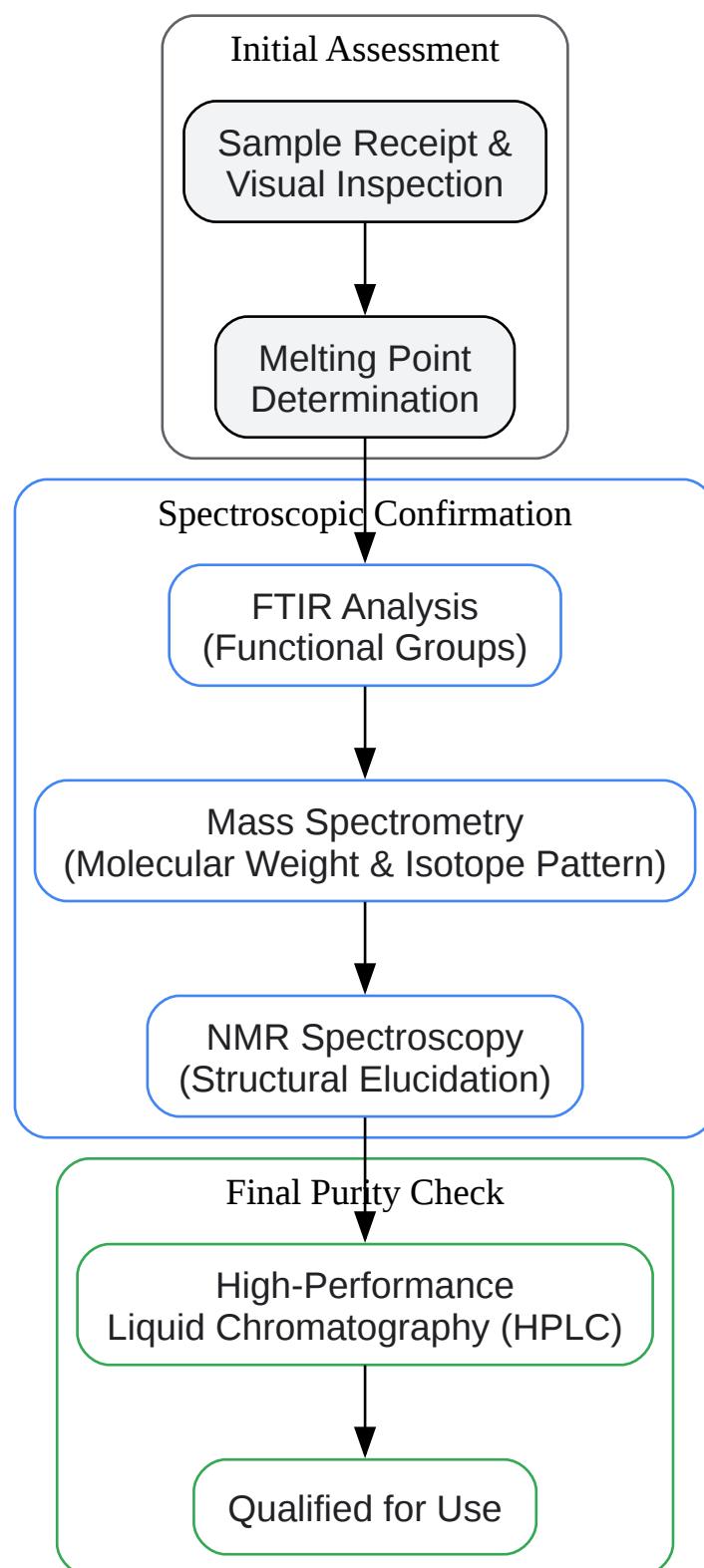
Protocol: Recrystallization for Purification

This protocol provides a self-validating method for purifying crude **8-Bromo-5-nitroquinoline**, where successful crystallization and a sharp melting point confirm purity.

- **Solvent Selection:** Begin by testing solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol is a common first choice for compounds of this nature.
- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
- **Ice Bath:** Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.
- **Isolation:** Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals under vacuum to remove residual solvent.
- **Validation:** Confirm the purity of the recrystallized product by measuring its melting point. A sharp melting point that matches the literature value (136-137 °C) is a strong indicator of high purity.^[4]

Workflow for Purity and Identity Confirmation

The following workflow illustrates a logical sequence for the quality control and confirmation of a newly synthesized or procured batch of **8-Bromo-5-nitroquinoline**.

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Caption: Workflow for Identity and Purity Assessment.

Handling, Storage, and Safety

As a guiding principle, all novel chemical compounds should be treated as potentially hazardous until proven otherwise.

- **Handling:** Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.^[4] The compound is stable under normal room temperature conditions.

Conclusion and Future Directions

8-Bromo-5-nitroquinoline is more than just a catalog chemical; it is a versatile intermediate with significant potential. Its well-defined physical properties, including a stable crystalline form and predictable solubility, make it a reliable component in multi-step syntheses. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the nitro group can be reduced to an amine, opening up another avenue for derivatization. These features ensure its continued relevance in the development of novel pharmaceuticals and functional materials.

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